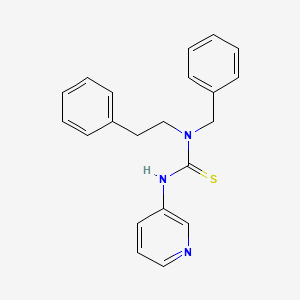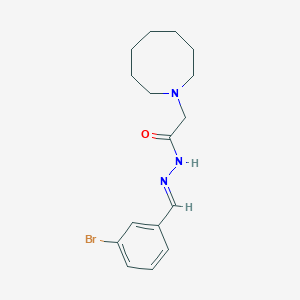
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methyl-2-pyridinyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methyl-2-pyridinyl)acetamide often involves multi-step reaction processes, including phosphorylations and arenesulphonations under conditions used in oligonucleotide synthesis, resulting in the formation of N-/purin-6-yl/pyridinium salts as side-products (Adamiak, Biała, & Skalski, 1985). Such complex synthesis pathways highlight the compound's intricate chemical nature and the challenges in its production.
Molecular Structure Analysis
The structural analysis of similar compounds often involves advanced techniques like NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction, providing detailed insights into their molecular configuration. For instance, studies on related compounds have revealed their crystal structure and conformation, demonstrating the precise arrangement of atoms and the spatial orientation of molecular components (Kataev et al., 2021).
Chemical Reactions and Properties
The compound and its derivatives exhibit high reactivity towards various reagents used in oligonucleotide chemistry, which can result in point mutations in synthesized oligomers. Such reactivity is crucial for understanding its chemical behavior and potential applications in synthetic chemistry (Adamiak, Biała, & Skalski, 1985).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are key to determining the compound's usability in various applications. The crystallographic studies provide essential data on molecular geometry, confirming the compound's stability and structural integrity under different conditions (Kataev et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, pKa values, and the formation of side-products, are critical for the compound's application in synthetic and medicinal chemistry. The formation of N-/purin-6-yl/pyridinium salts underlines the compound's complex chemistry and its potential for generating novel derivatives with significant biological activity (Adamiak, Biała, & Skalski, 1985).
Scientific Research Applications
Neuroprotective and MAO-B Inhibitory Activities
A study conducted by Mitkov et al. (2022) focused on the synthesis of semi- and thiosemicarbazides containing a methylxanthine moiety for neuroprotective effects. Among the derivatives, one compound, 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino]acetamide, demonstrated the most promising structure with low neurotoxicity and high neuroprotection, including MAO-B inhibitory activity of 28% (Mitkov et al., 2022).
A2B Adenosine Receptor Antagonist
MRE 2029-F20, a chemical closely related to the compound , acts as a selective antagonist ligand for A2B adenosine receptors. This property was identified in a study where [3H]-MRE 2029-F20 showed high affinity in binding assays, indicating potential for pharmacological characterization of the human A2B adenosine receptor subtype (Baraldi et al., 2004).
Antimicrobial and Antioxidant Properties
Verma et al. (2021) explored a new strategy for synthesizing compounds through molecular linking with pyridopyrimidine, pyrazolopyridine, and pyranonapthyridine derivatives. Among these compounds, some showed significant antimicrobial and antioxidant activities, suggesting potential applications in these areas (Verma et al., 2021).
Anticancer Activity
In another study, Hayallah (2017) designed and synthesized olomoucine analogues of 2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide. These compounds demonstrated promising anticancer activity against the human breast cancer cell line MCF-7, indicating their potential application in cancer therapy (Hayallah, 2017).
properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-9-4-5-16-10(6-9)18-11(22)7-21-8-17-13-12(21)14(23)20(3)15(24)19(13)2/h4-6,8H,7H2,1-3H3,(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRROEVNKWTWZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-piperidin-3-yl-N-[2-(pyridin-2-ylthio)ethyl]benzamide](/img/structure/B5610679.png)

![5-[(2-pyrimidinylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5610694.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5610700.png)
![4-[4-(4-pentanoyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5610707.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5610715.png)

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-N-phenyl-1-piperazinecarboxamide](/img/structure/B5610740.png)
![rel-(3aR,6aR)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-cyclopentylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5610748.png)
![2,6-difluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzenesulfonamide](/img/structure/B5610749.png)
![(3aS*,7aR*)-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5610759.png)

![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5610777.png)